molecular formula C14H18F3NO3S2 B2714117 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE CAS No. 1448028-30-5

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE

Cat. No.: B2714117
CAS No.: 1448028-30-5
M. Wt: 369.42
InChI Key: VCCQTUXCVYUCGZ-UHFFFAOYSA-N
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Description

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of the methoxytetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethylphenyl group is then introduced via electrophilic aromatic substitution or other suitable methods. Finally, the methanesulfonamide group is attached through nucleophilic substitution reactions, often using sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Substituted aromatic compounds with modified functional groups.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide
  • N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-chlorophenyl)methanesulfonamide
  • N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-bromophenyl)methanesulfonamide

Uniqueness

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S2/c1-21-13(6-7-22-10-13)9-18-23(19,20)8-11-2-4-12(5-3-11)14(15,16)17/h2-5,18H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCQTUXCVYUCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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